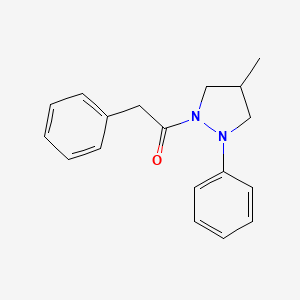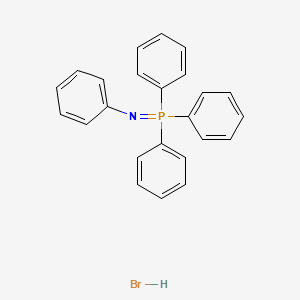
Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide is a chemical compound with significant importance in organic chemistry. It is known for its unique structure, which includes a phosphorus atom bonded to three phenyl groups and one phenylimino group, along with a hydrobromide ion. This compound is often used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide typically involves the reaction of triphenylphosphine with phenyl isocyanate. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then treated with hydrobromic acid to yield the hydrobromide salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or other suitable methods to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form triphenylphosphine oxide.
Reduction: It can be reduced to triphenylphosphine.
Substitution: The phenylimino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Depending on the electrophile used, various substituted derivatives of the compound can be formed.
Wissenschaftliche Forschungsanwendungen
Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphorus atom, with its lone pair of electrons, can participate in various bonding interactions. The phenylimino group can also engage in resonance stabilization, making the compound versatile in different chemical environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Similar in structure but lacks the phenylimino group.
Triphenylamine: Contains nitrogen instead of phosphorus.
Triphenylarsine: Contains arsenic instead of phosphorus.
Uniqueness
Triphenyl(phenylimino)-lambda5-phosphane;hydrobromide is unique due to the presence of both phosphorus and phenylimino groups, which confer distinct reactivity and stability. This makes it valuable in specific synthetic applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
87240-25-3 |
|---|---|
Molekularformel |
C24H21BrNP |
Molekulargewicht |
434.3 g/mol |
IUPAC-Name |
triphenyl(phenylimino)-λ5-phosphane;hydrobromide |
InChI |
InChI=1S/C24H20NP.BrH/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;/h1-20H;1H |
InChI-Schlüssel |
OPWYKGNUJIWFJO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



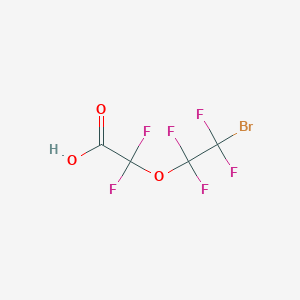

![[(1-Carboxypropyl)amino]propanedioic acid](/img/structure/B14409048.png)
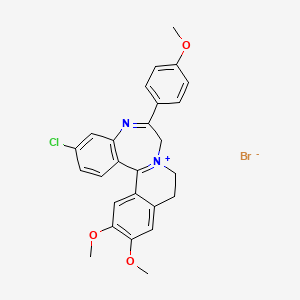




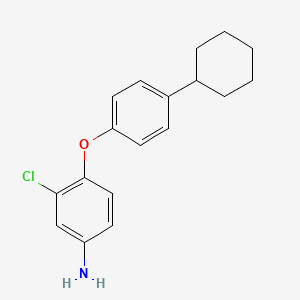
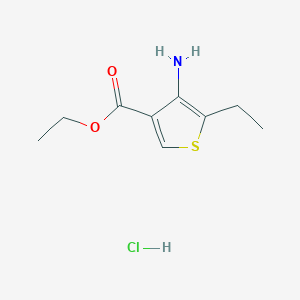
![1a,7a-Dihydronaphtho[2,3-b]oxirene](/img/structure/B14409095.png)
![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)
